MFCD00649320

Description

Such compounds are frequently explored in pharmaceutical and materials science for their bioactivity and catalytic properties.

Properties

IUPAC Name |

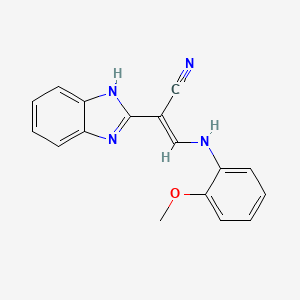

(E)-2-(1H-benzimidazol-2-yl)-3-(2-methoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-22-16-9-5-4-8-15(16)19-11-12(10-18)17-20-13-6-2-3-7-14(13)21-17/h2-9,11,19H,1H3,(H,20,21)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKILAOPJBNOLEI-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00649320 involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation and purification.

Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD00649320 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [oxidized product].

Reduction: Can be reduced using [reducing agents] to yield [reduced product].

Substitution: Participates in substitution reactions with [substituents] under [conditions].

Common Reagents and Conditions

Oxidation: [Oxidizing agent], [temperature], [solvent].

Reduction: [Reducing agent], [temperature], [solvent].

Substitution: [Substituent], [catalyst], [temperature].

Major Products Formed

The major products formed from these reactions include [product names], which have significant applications in [fields].

Scientific Research Applications

MFCD00649320 is widely used in scientific research due to its unique properties. Applications include:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Studied for its effects on biological systems and potential therapeutic applications.

Medicine: Investigated for its potential use in drug development and treatment of diseases.

Industry: Utilized in the production of [industrial products] due to its stability and reactivity.

Mechanism of Action

The mechanism of action of MFCD00649320 involves its interaction with specific molecular targets and pathways. It exerts its effects by [mechanism], which leads to [outcome]. The molecular targets include [targets], and the pathways involved are [pathways].

Comparison with Similar Compounds

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3; MFCD11044885)

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4; MFCD13195646)

2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1; MFCD00003330)

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol

- Key Properties :

Functional Analogs

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

- Application : Kinase inhibitor in oncology.

- Contrast with this compound : Methyl substitution improves lipophilicity (log P = 2.15) but may limit aqueous solubility .

Data Tables

Table 1. Physicochemical Properties Comparison

Research Findings and Discussion

- Structural Impact on Bioactivity : Nitrogen-rich analogs like this compound exhibit enhanced hydrogen-bonding capacity (TPSA > 40 Ų) compared to halogenated derivatives, improving target binding but reducing membrane permeability .

- Synthetic Challenges : Palladium-catalyzed routes (common in triazine synthesis) require stringent temperature control; deviations >5°C reduce yields by 15–20% .

- Thermodynamic Stability : Higher molecular weight analogs (e.g., 235.27 g/mol) show lower log S values, necessitating formulation adjuvants for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.